Lascufloxacin hydrochloride Lascufloxacin hydrochloride Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.
Brand Name: Vulcanchem
CAS No.: 1433857-09-0
VCID: VC0532522
InChI: InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1
SMILES: COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O.Cl
Molecular Formula: C21H25ClF3N3O4
Molecular Weight: 475.89

Lascufloxacin hydrochloride

CAS No.: 1433857-09-0

Cat. No.: VC0532522

Molecular Formula: C21H25ClF3N3O4

Molecular Weight: 475.89

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lascufloxacin hydrochloride - 1433857-09-0

Specification

CAS No. 1433857-09-0
Molecular Formula C21H25ClF3N3O4
Molecular Weight 475.89
IUPAC Name 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1
Standard InChI Key YQHZQIJEMFMUGH-DFIJPDEKSA-N
SMILES COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Basic Information

Lascufloxacin hydrochloride (trade name: Lasvic) is a fluoroquinolone antibiotic with the chemical formula C21H25ClF3N3O4 . It has a molecular weight of 475.9 g/mol and is identified by the CAS number 1433857-09-0 . The compound is classified under the therapeutic category of antibacterials for systemic use (J01MA25 in the ATC classification) .

Chemical Structure

Lascufloxacin hydrochloride is chemically known as 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid hydrochloride . The parent compound is lascufloxacin (CID 71528768) .

Synonyms and Identifiers

Various synonyms and identifiers for Lascufloxacin hydrochloride include:

  • Lasvic (Trade Name)

  • UNII-8GYE97TPKI

  • 1433857-09-0 (CAS Number)

  • KRP-AM1977 (Development code)

  • InChIKey: YQHZQIJEMFMUGH-DFIJPDEKSA-N

Development and Discovery

Origin

Lascufloxacin hydrochloride was discovered and developed by Kyorin Pharmaceutical Co., Ltd. in Japan . It was specifically designed as a new treatment agent for respiratory and otorhinolaryngological infections .

Pharmacological Class

The compound belongs to the quinolone antibacterial class, specifically the fluoroquinolone subclass . Like other quinolones, it targets bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Antimicrobial Activity

Spectrum of Activity

Lascufloxacin exhibits potent antibacterial activity against major causative organisms of respiratory tract infections . It has demonstrated particularly strong efficacy against gram-positive bacteria compared to other quinolones tested . Additionally, it shows better activity than conventional quinolones against oral streptococci and anaerobes, which have recently been identified as important causative bacteria of community-acquired pneumonia (CAP) .

Activity Against Resistant Strains

A notable characteristic of lascufloxacin is its incomplete cross-resistance with existing quinolone-resistant strains . This property makes it potentially valuable for treating infections caused by bacteria that have developed resistance to other quinolone antibiotics.

Pharmacokinetics and Distribution

Absorption and Bioavailability

Phase I clinical studies conducted in healthy adult subjects revealed that lascufloxacin has rapid and good gastrointestinal absorption with a pharmacokinetic profile suitable for once-daily administration .

Pulmonary Distribution

A distinguishing characteristic of lascufloxacin is its remarkably high distribution in pulmonary tissues . The epithelial lining fluid (ELF)-to-free plasma area under the curve (AUC) ratio of lascufloxacin was 61.7, which is substantially higher than that of other quinolones . Similarly, the alveolar macrophage (AM)-to-free plasma AUC ratio was 163 .

Table 2 compares the tissue distribution ratios of lascufloxacin with other quinolones:

QuinoloneELF-to-free plasma AUC ratioAM-to-free plasma AUC ratio
Lascufloxacin61.7163
Levofloxacin2.45-4.147.54-24.2
Garenoxacin5.3855.6
Grepafloxacin24.1352

This exceptional pulmonary distribution profile contributes to lascufloxacin's efficacy in respiratory infections .

Mechanism of Enhanced Pulmonary Distribution

Research has identified the mechanism underlying lascufloxacin's high distribution in ELF. Among pulmonary surfactants, which are primary components of ELF, lascufloxacin preferentially binds to phosphatidylserine (PhS) . This binding was significantly greater than that observed with other quinolones and appears to involve ionic bonds, as it was inhibited by certain weakly basic drugs .

Clinical Efficacy

Recommended Dosage

Based on antimicrobial activities, pharmacokinetic profile, and results from dose-finding studies, the recommended dosage of lascufloxacin hydrochloride is 75 mg orally once daily . This dosage is approximately five times lower than the clinical doses of existing quinolones, such as levofloxacin (500 mg) .

Efficacy in Various Infections

Clinical trials have demonstrated impressive efficacy rates for lascufloxacin 75 mg once daily across various infections:

Infection TypeClinical Efficacy Rate (%)
Community-Acquired Pneumonia92.1
Secondary Infection in Chronic Respiratory Diseases86.8
Acute Bronchitis92.3
Sinusitis84.8
Otitis Media92.9
Tonsillitis89.3
Pharyngolaryngitis91.7

These data highlight lascufloxacin's broad efficacy across respiratory and otorhinolaryngological infections .

Comparative Efficacy

In controlled clinical studies, non-inferiority of lascufloxacin 75 mg to levofloxacin 500 mg was demonstrated in the treatment of CAP and sinusitis . This is particularly noteworthy considering the substantially lower dose of lascufloxacin compared to levofloxacin.

Pharmacokinetic/Pharmacodynamic Target

Pharmacokinetic/pharmacodynamic analyses from clinical studies estimated that the target value of the free drug AUC0-24/MIC ratio to predict clinical efficacy for lascufloxacin is >3.9, which is lower than that required for existing quinolones . This suggests that lascufloxacin can achieve clinical efficacy at lower systemic exposure levels.

Target Population Studies

A clinical trial (jRCTs061200015) was registered to evaluate lascufloxacin for nursing and healthcare-associated pneumonia (NHCAP) . The study aimed to confirm the rate of cure and adverse events 7 days after the end of treatment with lascufloxacin . This is significant as NHCAP is noted to have higher mortality compared to community-acquired pneumonia, and many cases are caused by aspiration, often leading to repetitive pneumonia .

Ongoing Research and Additional Applications

Effects on Microbiome

A clinical study (jRCTs061200015) investigated changes in intestinal bacterial flora in healthy volunteers and pneumonia patients following lascufloxacin administration . The primary outcome was focused on changes in intestinal bacterial flora, while secondary outcomes included Clostridioides difficile detection and toxin expression, comparison of intestinal microflora between healthy volunteers and pneumonia patients, and changes in oral flora .

Clinical Trial Design

The detailed protocol for a clinical trial evaluating lascufloxacin in NHCAP was designed in accordance with the Standard Protocol Items: Recommendations for Interventional Trials and Consolidated Standards of Reporting Trials 2010 guidelines . This open-label, uncontrolled study aimed to provide robust evidence regarding the efficacy and safety of lascufloxacin in this specific patient population.

Comparative Advantages

Lower Dosage Requirements

Lascufloxacin achieves clinical efficacy at a much lower dose (75 mg once daily) compared to existing quinolones (e.g., levofloxacin 500 mg) . This significant dose reduction may offer advantages in terms of patient compliance and potentially reduced risk of dose-dependent adverse effects.

Superior Pulmonary Distribution

The exceptionally high distribution of lascufloxacin in pulmonary tissues makes it particularly suitable for respiratory tract infections . The ELF-to-free plasma AUC ratio of lascufloxacin (61.7) far exceeds those of other quinolones, such as levofloxacin (2.45-4.14), garenoxacin (5.38), and grepafloxacin (24.1) .

Lower Pharmacodynamic Target

The target pharmacokinetic/pharmacodynamic value for clinical efficacy with lascufloxacin (fAUC0-24/MIC >3.9) is lower than those of existing quinolones . Despite lower dosage and free drug AUC compared to other quinolones, lascufloxacin achieved >90% clinical efficacy in respiratory tract infections .

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